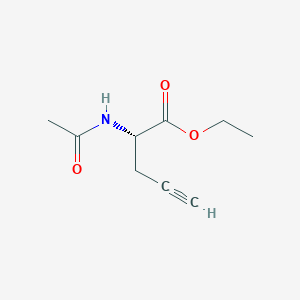

N-alpha-Acetyl-L-propargylglycine ethyl ester (Ac-L-Pra-OEt)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-alpha-Acetyl-L-propargylglycine ethyl ester, also known as Ac-L-Pra-OEt, is a chemical compound with the formula C9H13NO3 and a molecular weight of 183.2 g/mol . It is used in various chemical reactions and has been referenced in scientific literature .

Molecular Structure Analysis

The molecular structure of Ac-L-Pra-OEt is represented by the formula C9H13NO3 . Detailed structural analysis would require more specific information or advanced analytical techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

Esters, including Ac-L-Pra-OEt, typically undergo reactions where the alkoxy (OR’) group is replaced by another group. One such reaction is hydrolysis, which is catalyzed by either an acid or a base . In a study, two proteases exhibited high synthetic activity and selectivity during the transesterification of N-acetyl-l-phenylalanine ethyl ester with 1-propanol .Physical And Chemical Properties Analysis

The physical and chemical properties of Ac-L-Pra-OEt include its molecular formula (C9H13NO3) and molecular weight (183.2 g/mol) . Esters are known to be polar compounds and do not engage in hydrogen bonding, making them intermediate in boiling points between nonpolar alkanes and alcohols .Aplicaciones Científicas De Investigación

and a molecular weight of 183.20 g/mol. Its structure is key to its reactivity and function in various chemical reactions. Detailed structural analysis, such as X-ray crystallography or NMR spectroscopy, is essential for understanding its interaction with other molecules.

Bioavailability Enhancement

The ethyl ester form of compounds, such as Ac-L-Pra-OEt , is known for enhanced bioavailability. This property is crucial when designing drugs that require efficient absorption and distribution within the biological system .

Antioxidant Formula Development

Ac-L-Pra-OEt: can be used to develop potent antioxidant formulas. Its structure allows it to act as a precursor to glutathione, a significant antioxidant in the body, thus protecting cells from oxidative damage and supporting cognitive function .

Cognitive and Immune Health

The bioavailability and antioxidant properties of Ac-L-Pra-OEt make it a candidate for supplements aimed at boosting brain and immune health. It can help protect the brain from free radical damage and support long-term cognitive functions .

Propiedades

IUPAC Name |

ethyl (2S)-2-acetamidopent-4-ynoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-4-6-8(10-7(3)11)9(12)13-5-2/h1,8H,5-6H2,2-3H3,(H,10,11)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFOCHGENVPUER-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC#C)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC#C)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-alpha-Acetyl-L-propargylglycine ethyl ester (Ac-L-Pra-OEt) | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,4-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6331227.png)

![5-{[Amino(imino)methyl]amino}-2-(benzoylamino)pentanoic acid, 95% (Bz-DL-Arg-OH)](/img/structure/B6331273.png)